

# Rhodamine 800: A Technical Guide for Advanced Scientific Research

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## Compound of Interest

Compound Name: Rhodamine 800

Cat. No.: B008624

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## Introduction

**Rhodamine 800** (Rh800) is a versatile, near-infrared (NIR) fluorescent dye with significant applications across various scientific disciplines. Its unique photophysical properties, including excitation and emission in the red to near-infrared spectrum, make it an invaluable tool for biological imaging and analysis, particularly in complex biological media like whole blood.<sup>[1][2][3]</sup> This guide provides an in-depth overview of **Rhodamine 800**'s core applications, quantitative properties, and detailed experimental protocols to facilitate its effective use in research and development.

## Core Properties and Applications

**Rhodamine 800** is a member of the rhodamine family of dyes, which are widely used in biotechnology for applications such as fluorescence microscopy, flow cytometry, and ELISA.<sup>[4][5]</sup> A key advantage of **Rhodamine 800** is its absorption and emission at longer wavelengths, which minimizes interference from the absorption of hemoglobin in blood, making it suitable for clinical fluorescence measurements without extensive sample preparation.

The primary applications of **Rhodamine 800** in scientific research include:

- **Mitochondrial Staining:** As a membrane-permeable cationic fluorescent probe, **Rhodamine 800** specifically accumulates in mitochondria in response to the mitochondrial membrane

potential. This property, combined with its low cellular toxicity at typical working concentrations, makes it a common choice for visualizing mitochondria in animal cells, plant cells, and microorganisms.

- **Flow Cytometry:** **Rhodamine 800** is utilized in flow cytometry for analyzing DNA content in cells that have been fixed with ethanol or permeabilized with detergents.
- **In Vivo and Cardiac Imaging:** Its near-infrared fluorescence allows for deeper tissue penetration, making it suitable for in vivo imaging applications. It has been investigated as a deposition flow tracer for dynamic cardiac imaging, where its accumulation is proportional to coronary flow.
- **Fluorescence Measurements in Whole Blood and Plasma:** The spectral properties of **Rhodamine 800** allow for fluorescence measurements directly in whole blood and plasma, as its excitation and emission maxima are well-removed from the absorption bands of hemoglobin. It has been used to monitor albumin concentrations in the presence of red blood cells.
- **High-Performance Liquid Chromatography (HPLC):** **Rhodamine 800** has been employed as a mobile phase additive in reversed-phase HPLC for the quantitation of analytes like valproic acid in plasma, using visible diode laser-induced fluorescence detection.
- **Biosensing:** In combination with p-sulfonatocalixarene, **Rhodamine 800** can act as a near-infrared fluorescent probe for the detection of acetylcholine.

## Quantitative Data

The photophysical properties of **Rhodamine 800** are crucial for designing and interpreting experiments. The following tables summarize key quantitative data for this dye.

Property	Value (nm)	Reference(s)
Excitation Peak (Nominal)	682	
Emission Peak (Nominal)	704	
Excitation Peak (in use)	681 - 693	
Emission Peak (in use)	>720	

Medium	Mean Fluorescence Lifetime (ns)	Reference(s)
PBS	0.68	
Plasma	1.90	
Whole Blood	1.86	
Albumin	1.80	

## Experimental Protocols

Detailed methodologies are essential for the successful application of **Rhodamine 800**. Below are protocols for common experimental procedures.

### Protocol 1: Mitochondrial Staining for Fluorescence Microscopy and Flow Cytometry

This protocol details the steps for staining both suspension and adherent cells to visualize mitochondria.

1. Preparation of **Rhodamine 800** Working Solution: a. Stock Solution: Dissolve 1 mg of **Rhodamine 800** in 525  $\mu$ L of DMSO to create a 5 mM stock solution. b. Working Solution: Dilute the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-20  $\mu$ M. The optimal concentration should be determined based on the specific cell type and experimental conditions.
2. Cell Staining:
3. Observation:
  - Fluorescence Microscopy: Observe the stained cells using appropriate filter sets for near-infrared dyes.
  - Flow Cytometry: Analyze the stained cells using a flow cytometer with a 633 nm excitation laser.

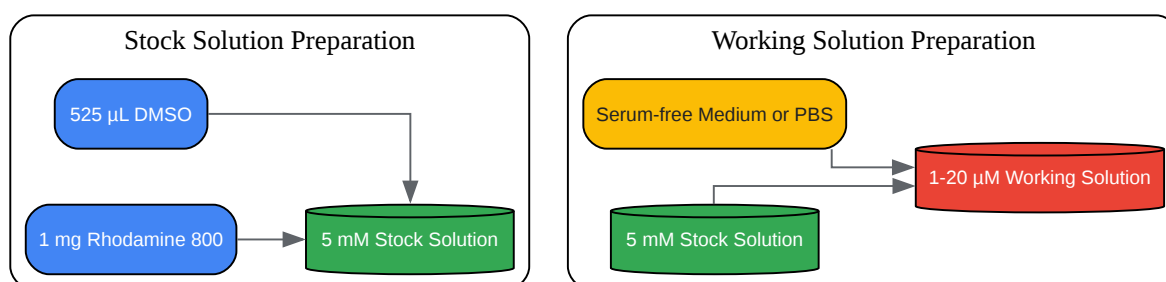
## Protocol 2: Detection of Acetylcholine using Rhodamine 800

This protocol describes a method for the near-infrared fluorescence detection of acetylcholine in an aqueous solution.

1. Reagent Preparation: a. Dissolve **Rhodamine 800** and indocyanine green (ICG) in PBS to a concentration of 40 nM. b. Prepare a 1 mM solution of p-sulfonatocalix[n]arenes (S[n]) in PBS. c. Prepare a 350 mM solution of acetylcholine (ACh) in PBS.
2. Experimental Procedure: a. To 3 mL of the 40 nM **Rhodamine 800** solution, add 100  $\mu$ L of the 1 mM p-sulfonatocalix[n]arenes solution. b. Add microliter aliquots of the 350 mM acetylcholine solution to the mixture while stirring. c. After 2 minutes of stirring, measure the fluorescence spectra.

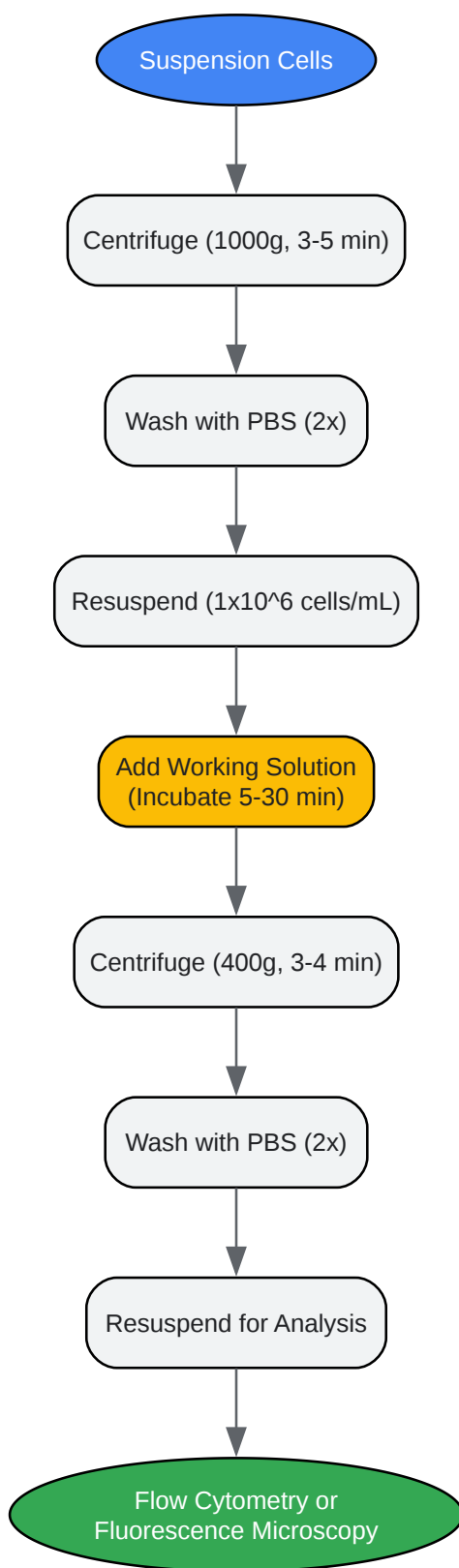
## Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving **Rhodamine 800**.



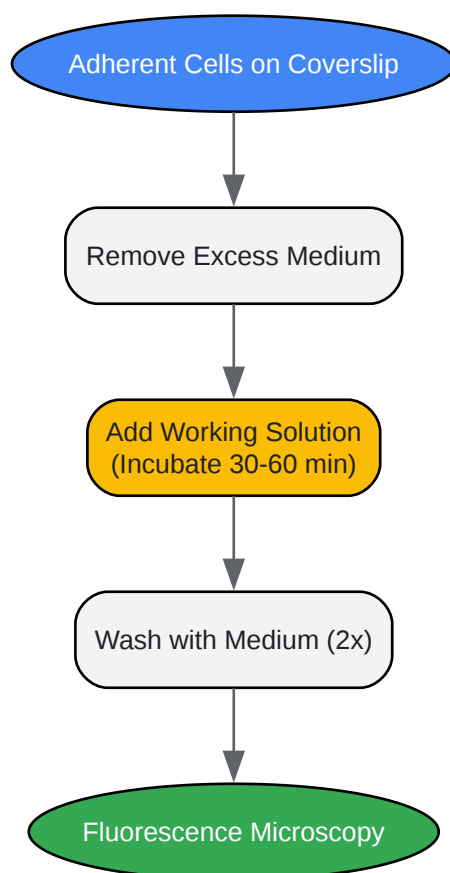
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Caption: Preparation of **Rhodamine 800** Staining Solutions.



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Caption: Staining Protocol for Suspension Cells.



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Caption: Staining Protocol for Adherent Cells.

## Conclusion

**Rhodamine 800** stands out as a powerful fluorescent probe for a multitude of applications in scientific research, particularly where near-infrared fluorescence is advantageous. Its utility in mitochondrial staining, flow cytometry, and in vivo imaging, coupled with its favorable spectral properties for use in complex biological samples, ensures its continued relevance in the fields of cell biology, diagnostics, and drug development. By following the detailed protocols and understanding the quantitative characteristics outlined in this guide, researchers can effectively harness the capabilities of **Rhodamine 800** to advance their scientific inquiries.

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## References

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- To cite this document: BenchChem. [Rhodamine 800: A Technical Guide for Advanced Scientific Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008624#what-is-rhodamine-800-used-for-in-scientific-research]

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